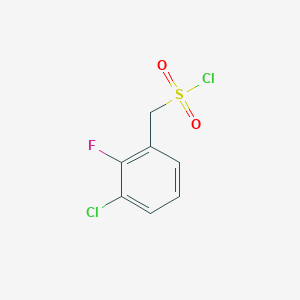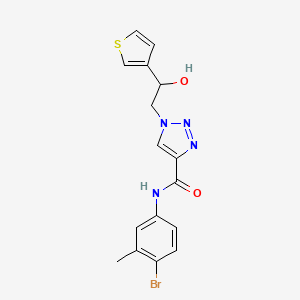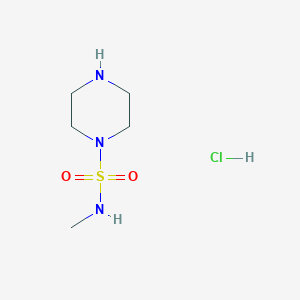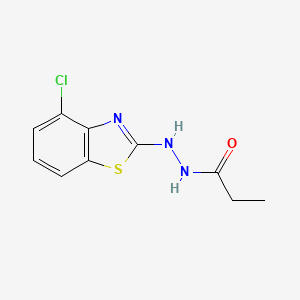![molecular formula C12H19NO4 B2499948 1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 851722-07-1](/img/structure/B2499948.png)
1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C₁₂H₁₉NO₄ and a molecular weight of 241.28 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a morpholine ring and a cyclopentane carboxylic acid moiety .
Méthodes De Préparation
The synthesis of 1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and morpholine as the primary starting materials.
Reaction Conditions: The reaction involves the formation of an intermediate through the reaction of cyclopentanone with morpholine in the presence of a suitable catalyst.
Final Product Formation: The intermediate is then subjected to further reactions, including oxidation and carboxylation, to yield the final product.
Analyse Des Réactions Chimiques
1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, along with appropriate catalysts and temperature control.
Applications De Recherche Scientifique
1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The morpholine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s unique structure allows it to bind to these targets with high affinity, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid can be compared with other morpholine-containing compounds, such as:
4-Morpholin-4-yl-piperidine-1-carboxylic acid: Known for its use in pharmaceutical research.
2-(Morpholinomethyl)acrylonitrile: Used in the synthesis of various organic compounds.
Morpholine derivatives: These compounds are widely used in industrial applications, including as corrosion inhibitors and surface-active agents.
The uniqueness of this compound lies in its specific structure, which combines a morpholine ring with a cyclopentane carboxylic acid moiety, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
1-(2-morpholin-4-yl-2-oxoethyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c14-10(13-5-7-17-8-6-13)9-12(11(15)16)3-1-2-4-12/h1-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRLILYOTOPTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)N2CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chlorophenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate](/img/structure/B2499873.png)



![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2499881.png)
![3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2499882.png)

![N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2499888.png)
